molecular formula C46H61N6O7PSi B589817 2'-O-tert-Butyldimethylsilyl-5-O-DMT-nebularine 3'-CE phosphoramidite CAS No. 151132-95-5

2'-O-tert-Butyldimethylsilyl-5-O-DMT-nebularine 3'-CE phosphoramidite

Cat. No.: B589817
CAS No.: 151132-95-5
M. Wt: 869.088
InChI Key: PPQDUERYNRWJQB-DFDZFBLHSA-N
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Description

2’-O-tert-Butyldimethylsilyl-5-O-DMT-nebularine 3’-CE phosphoramidite is a specialized chemical compound used primarily in the synthesis of modified oligonucleotides. This compound is known for its ability to enhance the stability and specificity of nucleic acid sequences, making it a valuable tool in various fields of scientific research, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-tert-Butyldimethylsilyl-5-O-DMT-nebularine 3’-CE phosphoramidite involves multiple steps, starting with the protection of the hydroxyl groups on the ribose moiety. The tert-butyldimethylsilyl (TBS) group is introduced to protect the 2’-hydroxyl group, while the dimethoxytrityl (DMT) group is used to protect the 5’-hydroxyl group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis in specialized facilities equipped to handle the complex reaction conditions required. The process includes rigorous purification steps to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2’-O-tert-Butyldimethylsilyl-5-O-DMT-nebularine 3’-CE phosphoramidite undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine for oxidation, tetrabutylammonium fluoride (TBAF) for deprotection of the TBS group, and acetic acid for removal of the DMT group. These reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Major Products Formed

The major products formed from these reactions include fully deprotected nucleosides and oligonucleotides with modified backbones, which are essential for various applications in molecular biology and medicinal chemistry .

Scientific Research Applications

2’-O-tert-Butyldimethylsilyl-5-O-DMT-nebularine 3’-CE phosphoramidite is widely used in the synthesis of modified oligonucleotides, which are crucial for:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-O-tert-Butyldimethylsilyl-5-O-DMT-nebularine 3’-CE phosphoramidite is unique due to its specific protective groups and the efficiency with which it can be incorporated into oligonucleotides. This results in enhanced stability and specificity, making it particularly valuable for applications requiring high precision .

Properties

IUPAC Name

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-purin-9-yloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H61N6O7PSi/c1-32(2)52(33(3)4)60(56-27-15-26-47)58-41-40(57-44(42(41)59-61(10,11)45(5,6)7)51-31-50-39-28-48-30-49-43(39)51)29-55-46(34-16-13-12-14-17-34,35-18-22-37(53-8)23-19-35)36-20-24-38(54-9)25-21-36/h12-14,16-25,28,30-33,40-42,44H,15,27,29H2,1-11H3/t40-,41-,42-,44-,60?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQDUERYNRWJQB-DFDZFBLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=CN=CN=C32)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=NC3=CN=CN=C32)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H61N6O7PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

869.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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